molecular formula C13H12O3 B14239238 Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate CAS No. 498548-70-2

Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate

Cat. No.: B14239238
CAS No.: 498548-70-2
M. Wt: 216.23 g/mol
InChI Key: IPCNBIXLCDEXRX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate typically involves the esterification of 4-hydroxy-3-methylnaphthalene-2-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-methylnaphthalene-2-carboxylate.

    Reduction: Formation of 4-hydroxy-3-methylnaphthalene-2-methanol.

    Substitution: Formation of halogenated derivatives such as 4-hydroxy-3-methyl-2-bromonaphthalene.

Scientific Research Applications

Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The hydroxyl and ester functional groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-2-methylnaphthalene-1-carboxylate
  • Methyl 3-hydroxy-4-methylnaphthalene-2-carboxylate
  • Methyl 4-hydroxy-3-ethylnaphthalene-2-carboxylate

Uniqueness

Methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and ester groups provides versatility in chemical modifications and potential interactions with biological targets.

Properties

CAS No.

498548-70-2

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 4-hydroxy-3-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O3/c1-8-11(13(15)16-2)7-9-5-3-4-6-10(9)12(8)14/h3-7,14H,1-2H3

InChI Key

IPCNBIXLCDEXRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1C(=O)OC)O

Origin of Product

United States

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